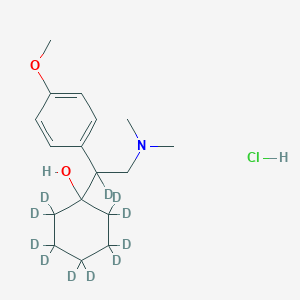

D,L-Venlafaxine-d11 Hydrochloride (Major)

Description

Contextualization of Venlafaxine (B1195380) and its Deuterated Analogues within Neuropharmacology Research

Venlafaxine is a widely recognized antidepressant that belongs to a class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). drugbank.comwikipedia.org It works by increasing the levels of two important chemicals in the brain, serotonin (B10506) and norepinephrine (B1679862), which play a key role in regulating mood. drugbank.comhmdb.ca By blocking the reabsorption of these neurotransmitters, venlafaxine helps to restore the brain's chemical balance, making it an effective treatment for depression, anxiety, and other related conditions. wikipedia.orghmdb.ca

In the field of neuropharmacology, researchers are constantly seeking ways to improve existing medications. One of the main challenges with drugs like venlafaxine is that they are broken down by the body's metabolic processes, which can cause their effects to vary from person to person. nih.gov This is where deuterated analogues, such as D,L-Venlafaxine-d11 Hydrochloride, come into play.

Deuterated analogues are special versions of a drug where some of the hydrogen atoms have been replaced with deuterium (B1214612), a heavier form of hydrogen. This small change can have a big impact on how the drug behaves in the body. By making the drug more resistant to being broken down, deuteration can lead to a longer-lasting and more consistent therapeutic effect. oup.com This is particularly valuable in neuropharmacology, as it can help create more reliable and effective treatments for complex conditions like depression. The development of deuterated versions of venlafaxine, such as SD-254, which has undergone clinical trials, highlights the growing interest in this innovative approach to drug design. oup.comjuniperpublishers.com

Fundamental Rationale for Deuterium Labeling in Pharmaceutical and Analytical Sciences

Deuterium labeling is a chemical modification where hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. juniperpublishers.com This technique has become a valuable tool in pharmaceutical and analytical sciences for several key reasons.

One of the primary benefits of deuterium labeling is its ability to enhance a drug's metabolic stability. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which means it takes more energy for the body's enzymes to break it down. google.com This can slow down the rate at which the drug is metabolized, leading to a longer half-life and a more sustained therapeutic effect. oup.com As a result, patients may be able to take lower or less frequent doses, which can improve convenience and reduce the risk of side effects.

In addition to improving metabolic stability, deuterium labeling is also widely used in analytical research. Deuterated compounds, such as D,L-Venlafaxine-d11 Hydrochloride, serve as ideal internal standards in techniques like mass spectrometry. juniperpublishers.com Because they are chemically identical to the non-deuterated drug but have a different mass, they can be used to accurately measure the concentration of the drug in biological samples. This is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body.

Theoretical Underpinnings of the Deuterium Kinetic Isotope Effect (KIE) and its Research Implications

The Deuterium Kinetic Isotope Effect (KIE) is a key principle that explains why replacing hydrogen with deuterium can change the rate of a chemical reaction. This effect is rooted in the fact that deuterium is about twice as heavy as hydrogen, which leads to a stronger chemical bond between deuterium and other atoms, like carbon. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it requires more energy to break. google.com

In the context of drug metabolism, many of the chemical reactions that break down a drug involve the breaking of C-H bonds. When these hydrogen atoms are replaced with deuterium, the rate of these metabolic reactions can be significantly slowed down. This is the essence of the KIE: the heavier isotope (deuterium) leads to a slower reaction rate. The magnitude of this effect can vary, but even a small change can have a meaningful impact on how a drug behaves in the body.

The research implications of the KIE are substantial. By strategically placing deuterium atoms at sites on a drug molecule that are known to be vulnerable to metabolism, scientists can create a more stable version of the drug. This can lead to a longer half-life, meaning the drug stays in the body for a longer period, and can also result in more consistent drug levels in the bloodstream. For researchers, the KIE is a powerful tool for designing drugs with improved pharmacokinetic profiles, ultimately leading to more effective and reliable treatments.

Strategic Advantages of Deuteration for Modulating Metabolic Stability and Pharmacokinetic Profiles in Preclinical Models

In preclinical research, one of the primary goals is to assess how a potential new drug will behave in a living system. A key aspect of this is understanding the drug's metabolic stability and its pharmacokinetic profile—that is, how it is absorbed, distributed, metabolized, and eliminated by the body. Deuteration, or the process of replacing hydrogen atoms with deuterium, offers several strategic advantages in this area.

The main advantage of deuteration is its ability to enhance a drug's metabolic stability. Many drugs are broken down by enzymes in the liver, often through reactions that involve the breaking of carbon-hydrogen (C-H) bonds. Because the carbon-deuterium (C-D) bond is stronger, it is more resistant to this enzymatic breakdown. google.com This can significantly slow down the rate of metabolism, which in turn can lead to several positive outcomes in preclinical models. For example, a deuterated drug may have a longer half-life, meaning it remains active in the body for a longer period. oup.com This could translate to less frequent dosing in a clinical setting.

Furthermore, by slowing down metabolism at a specific site on the molecule, deuteration can also influence the metabolic pathway of a drug. In some cases, this can reduce the formation of unwanted or toxic metabolites, leading to a better safety profile. juniperpublishers.com In preclinical studies, this allows researchers to fine-tune the pharmacokinetic properties of a drug, optimizing its performance before it moves into human trials. The ability to modulate these characteristics makes deuteration a valuable strategy for developing safer and more effective medicines.

Definitional Scope and Research Objectives Pertaining to D,L-Venlafaxine-d11 Hydrochloride Investigations

D,L-Venlafaxine-d11 Hydrochloride is a highly specialized chemical compound designed for use in research settings. Its name provides key information about its structure and purpose. "D,L" indicates that it is a racemic mixture, meaning it contains equal amounts of both the right-handed (D) and left-handed (L) enantiomers of the venlafaxine molecule. The "d11" signifies that eleven specific hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen. Finally, "Hydrochloride" refers to the salt form of the compound, which is often used to improve its stability and solubility.

The primary research objective for using D,L-Venlafaxine-d11 Hydrochloride is to serve as an internal standard in analytical studies, particularly in techniques like mass spectrometry. Because it is chemically identical to venlafaxine but has a different mass due to the deuterium atoms, it can be added to a biological sample (such as blood or plasma) to help accurately quantify the amount of non-deuterated venlafaxine present. This is essential for pharmacokinetic studies that track the concentration of a drug in the body over time.

In addition to its role as an internal standard, this compound can also be used to investigate the metabolic fate of venlafaxine. By analyzing the metabolites of the deuterated form, researchers can gain a clearer understanding of how the drug is broken down in the body, which can provide valuable insights for developing new and improved medications.

Characterization of the "Major" Isotopologue in Research Contexts

In the context of deuterated compounds like D,L-Venlafaxine-d11 Hydrochloride, the term "major" isotopologue refers to the most abundant molecule in the sample that has the intended number of deuterium atoms. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. When a compound is synthesized to contain deuterium, the process is not always perfect, and some molecules may end up with fewer or more deuterium atoms than intended.

The "major" isotopologue is the one that has been successfully synthesized with the correct number of deuterium atoms—in this case, eleven. This is important because, for research purposes, it is crucial to have a high degree of isotopic purity. When D,L-Venlafaxine-d11 Hydrochloride is used as an internal standard in analytical tests, its purity ensures that the measurements are accurate and reliable.

To confirm that the sample primarily consists of the major isotopologue, researchers use techniques like mass spectrometry. This allows them to verify the molecular weight of the compound and ensure that it matches the expected weight of the d11 version. By characterizing the major isotopologue, scientists can be confident that they are working with a well-defined and consistent material, which is essential for obtaining reproducible results in their studies.

Significance of Deuterated Racemic Mixtures (D,L-) in Analytical and Metabolic Studies

Venlafaxine is a chiral molecule, which means it exists in two mirror-image forms, known as enantiomers: an (R)- and an (S)-enantiomer. mdpi.com In pharmaceutical products, venlafaxine is typically administered as a racemic mixture, which contains equal amounts of both enantiomers. mdpi.com These two forms can have different pharmacological effects and may be metabolized differently in the body. nih.gov Therefore, when studying venlafaxine, it is important to consider both enantiomers.

A deuterated racemic mixture, such as D,L-Venlafaxine-d11 Hydrochloride, is significant because it allows researchers to study the entire drug as it is used in its therapeutic form. In analytical studies, using a deuterated racemic mixture as an internal standard ensures that the quantification of both the (R)- and (S)-enantiomers of the non-deuterated drug is accurate. This is because the deuterated standard will behave chromatographically in a very similar way to the drug being measured, which is crucial for reliable results.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28ClNO2 |

|---|---|

Molecular Weight |

324.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D; |

InChI Key |

QYRYFNHXARDNFZ-ZCMOQPESSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for D,l Venlafaxine D11 Hydrochloride

Advanced Strategies for Deuterium (B1214612) Labeling at Specific Molecular Sites

The introduction of deuterium atoms at specific positions within a molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE). google.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. google.com Advanced synthetic methods are therefore employed to achieve site-specific deuteration.

For D,L-Venlafaxine-d11 Hydrochloride, the "d11" designation implies labeling on the cyclohexyl ring and the N,N-dimethylamino group. However, focusing on the methylamino moiety, a common strategy involves the N-methylation of a primary amine precursor. The standard synthesis of venlafaxine (B1195380) often utilizes the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde (B43269) to methylate amines. newdrugapprovals.orgasianpubs.org

To introduce deuterium into the two methyl groups (a total of six deuterium atoms, creating a d6-labeled methylamino moiety), deuterated reagents are used. Specifically, the reaction can be performed with deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD). newdrugapprovals.org This approach directly incorporates the deuterated methyl groups onto the primary amine precursor of venlafaxine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. asianpubs.org Another method involves using deuterated methyl iodide (CD₃I) for methylation. google.com The choice of reagents and reaction conditions is crucial for achieving high levels of deuterium incorporation.

Venlafaxine is a chiral compound administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological activities. nih.govmdpi.comresearchgate.net Consequently, stereoselective synthesis and deuteration are of significant interest. While direct stereoselective deuteration of the final venlafaxine molecule is challenging, advances in asymmetric synthesis can be applied to its deuterated precursors.

Recent developments include titanocene(III)-catalyzed deuterosilylation of epoxides, which can produce β-deuterated alcohols with high deuterium incorporation and diastereoselectivity. researchgate.net Such methods could be adapted to synthesize chiral deuterated building blocks for venlafaxine analogs. Furthermore, asymmetric total synthesis strategies, such as those using organocatalytic Michael additions or Sharpless asymmetric epoxidation, have been developed to produce specific enantiomers of venlafaxine. google.com Applying these methods with deuterated reagents at appropriate steps could yield enantiomerically pure, selectively deuterated venlafaxine analogs.

Precursor Selection and Reaction Pathway Optimization for Deuterated Venlafaxine Synthesis

The synthesis of deuterated venlafaxine generally follows the established pathways for the unlabeled compound, with modifications to incorporate the isotope. The most common route begins with the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone (B45756). newdrugapprovals.orgsemanticscholar.orggoogle.com

Key steps in the synthesis pathway include:

Condensation: 4-methoxyphenylacetonitrile reacts with cyclohexanone in the presence of a base (e.g., sodium ethoxide, n-butyllithium) to form the key intermediate, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. newdrugapprovals.orggoogle.com

Reduction: The nitrile group of the intermediate is reduced to a primary amine, yielding 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). newdrugapprovals.orgasianpubs.orgchemicalbook.com

Deuterated N-Methylation: This is the critical isotopic incorporation step. The primary amine is N-methylated using deuterated reagents as described in section 2.1.1 (e.g., deuterated formaldehyde and formic acid) to form the N,N-(dimethyl-d6) venlafaxine base. newdrugapprovals.org

Salt Formation: The resulting deuterated venlafaxine base is treated with hydrochloric acid (HCl), often in a solvent like isopropanol, to precipitate the final D,L-Venlafaxine-d11 Hydrochloride salt. newdrugapprovals.orgasianpubs.org

Optimization of this pathway involves selecting reaction conditions that maximize yield and isotopic incorporation while minimizing side reactions.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-Methoxyphenylacetonitrile | Starting Material | newdrugapprovals.orggoogle.com |

| Cyclohexanone | Starting Material | newdrugapprovals.orggoogle.com |

| 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol | Key Intermediate | asianpubs.org |

| 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Primary Amine Precursor | asianpubs.org |

| Deuterated Formaldehyde (CD₂O) & Deuterated Formic Acid (DCOOD) | Deuterium Labeling Reagents | newdrugapprovals.org |

| Hydrochloric Acid (HCl) | Salt Formation Reagent | asianpubs.org |

Isotopic Purity Assessment and Enantiomeric Resolution Techniques for Deuterated Racemates

After synthesis, it is essential to determine the isotopic purity of the deuterated compound and, if required, to separate the enantiomers of the racemate.

Isotopic Purity Assessment: The isotopic enrichment and purity of D,L-Venlafaxine-d11 Hydrochloride are primarily evaluated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org HR-MS can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for the quantification of species with different numbers of deuterium atoms. researchgate.net By analyzing the isotopic cluster of the molecular ion, the percentage of the desired deuterated compound versus partially labeled or unlabeled species can be calculated. rsc.org

Enantiomeric Resolution: Since D,L-Venlafaxine-d11 Hydrochloride is a racemate, separating the R- and S-enantiomers may be necessary for specific applications. Several techniques are available for this purpose:

Diastereomeric Salt Formation: This classical method involves reacting the racemic venlafaxine with a chiral resolving agent, such as O,O'-di-p-toluoyl-(R,R)-tartaric acid, to form diastereomeric salts. nih.gov These salts have different solubilities, allowing them to be separated by fractional crystallization. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers. nih.gov

Capillary Electrophoresis (CE): Chiral CE methods, using cyclodextrin (B1172386) derivatives as chiral selectors, have also been developed for the efficient enantioseparation of venlafaxine. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): This technique, coupled with mass spectrometry, can be used for the simultaneous enantioseparation of venlafaxine and its metabolites using chiral polymeric surfactants. nih.gov

Analytical Confirmation of Deuterium Incorporation and Positional Specificity

Confirming that deuterium atoms have been incorporated into the correct positions within the molecule is crucial. This is accomplished using a combination of spectroscopic techniques.

Mass Spectrometry (MS): As a primary tool, MS confirms the increase in molecular weight corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (LC-ESI-HR-MS) provides the exact mass, confirming the elemental composition and the level of isotopic enrichment. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help pinpoint the location of the deuterium labels. researchgate.netnih.gov For example, fragmentation of deuterated venlafaxine would show a mass increase in fragments containing the N,N-dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or significantly decrease in intensity. This provides direct evidence of deuteration at a specific site. scispace.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its position in the molecule.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling. This results in a characteristic splitting pattern and a slight shift in the signal for the carbon atom attached to deuterium, further confirming the site of labeling.

| Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular weight increase, calculates isotopic enrichment. | rsc.orgresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Helps determine the location of labels through fragmentation patterns. | researchgate.net |

| ¹H NMR Spectroscopy | Shows disappearance of proton signals at deuterated sites. | scispace.com |

| ²H NMR Spectroscopy | Directly detects deuterium atoms and their chemical environment. | rsc.org |

| ¹³C NMR Spectroscopy | Shows changes in carbon signals due to C-D coupling, confirming label position. | newdrugapprovals.org |

Advanced Analytical Methodologies for D,l Venlafaxine D11 Hydrochloride Applications

Role as an Internal Standard in Bioanalytical Quantification Assays

In the landscape of quantitative bioanalysis, internal standards are indispensable for correcting the variability inherent in analytical procedures. nih.gov Stable isotope-labeled (SIL) internal standards, such as D,L-Venlafaxine-d11 Hydrochloride, are considered the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.com The key advantage of using a deuterated standard is that it shares near-identical physicochemical properties with the analyte of interest. scispace.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Consequently, any loss of analyte during extraction, or variations in injection volume and instrument response, is mirrored by the internal standard. This co-elution and similar behavior effectively normalize the analytical response, leading to highly accurate and precise quantification. kcasbio.com The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate SIL internal standards, underscoring their importance in regulatory submissions. kcasbio.com

Development and Optimization of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis of Venlafaxine (B1195380) and its Metabolites in Preclinical Biological Matrices

The development of robust LC-MS/MS methods is critical for the quantitative analysis of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in preclinical biological matrices such as rat and rabbit plasma. researchgate.netnih.gov These methods often employ D,L-Venlafaxine-d11 Hydrochloride (commonly referred to as Venlafaxine-d6 in literature) as the internal standard to ensure high accuracy and precision. nih.govnih.gov

A typical LC-MS/MS method involves several key steps that are optimized to achieve the desired sensitivity, selectivity, and throughput. Sample preparation is a crucial first step, with common techniques including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov For instance, a validated UPLC-MS/ESI method for venlafaxine and ODV in rat plasma utilized SPE with OASIS HLB cartridges for sample clean-up. nih.gov Another approach for rabbit plasma involved a simple protein precipitation with 0.43% formic acid in acetonitrile. nih.gov

Chromatographic separation is then performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems. The choice of the analytical column and mobile phase is optimized to achieve good resolution and peak shape for venlafaxine, its metabolites, and the deuterated internal standard. For example, an ACQUITY UPLC® BEH Shield RP18 column with an isocratic mobile phase of water (containing 2 mM ammonium acetate) and acetonitrile (20:80, v/v) has been successfully used, achieving a rapid run time of less than 1.5 minutes. nih.gov

Detection is carried out using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for each compound. For venlafaxine, a common transition is m/z 278.3 → 121.08, for ODV it is m/z 264.2 → 107.1, and for the deuterated internal standard (Venlafaxine-d6), the transition is m/z 284.4 → 121.0. nih.gov The use of MRM ensures minimal interference from endogenous matrix components, leading to a highly sensitive and specific assay.

| Parameter | Method 1 (UPLC-MS/ESI) nih.govnih.gov | Method 2 (LC-MS/MS) nih.govnih.gov |

|---|---|---|

| Biological Matrix | Rat Plasma | Human Plasma |

| Internal Standard | Venlafaxine-d6 | Nadolol |

| Sample Preparation | Solid-Phase Extraction (OASIS HLB) | Protein Precipitation |

| Analytical Column | ACQUITY UPLC® BEH Shield RP18 | Hypurity Cyano (50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water (2 mM Ammonium Acetate) : Acetonitrile (20:80, v/v) | Not Specified |

| Detection Mode | MRM (Positive Ion Mode) | MRM |

| Venlafaxine Transition | m/z 278.3 → 121.08 | m/z 278.3 → 58.1 |

| ODV Transition | m/z 264.2 → 107.1 | m/z 264.3 → 58.1 |

| Run Time | < 1.5 min | 3 min |

Comprehensive Validation Parameters for Deuterated Internal Standards in Preclinical Sample Analysis (e.g., Matrix Effects, Stability, Recovery, Selectivity, Linearity)

The validation of bioanalytical methods is a critical process governed by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA). rjptonline.orgnih.gov When using a deuterated internal standard like D,L-Venlafaxine-d11 Hydrochloride, a comprehensive set of parameters must be evaluated to ensure the method is reliable and reproducible for preclinical sample analysis.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard without interference from endogenous components in the biological matrix. This is typically assessed by analyzing blank matrix samples from multiple sources.

Linearity: The calibration curve, which plots the peak area ratio of the analyte to the internal standard against the analyte concentration, must demonstrate a linear relationship over a defined concentration range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The intra- and inter-batch precision, expressed as the coefficient of variation (%CV), should generally be less than 15%, and the accuracy should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov

Recovery: The extraction recovery of the analyte and the internal standard from the biological matrix should be consistent and reproducible. While 100% recovery is not essential, it should be consistent across the concentration range.

Matrix Effects: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. kcasbio.com

Stability: The stability of the analyte and internal standard must be assessed under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, long-term stability under frozen conditions, and stock solution stability. nih.gov

| Parameter | Acceptance Criteria | Observed Results |

|---|---|---|

| Linearity (ng/mL) | r ≥ 0.99 | 2.0 - 500 (r = 0.9994 for VEN, 0.9990 for ODV) |

| Intra-batch Precision (%CV) | < 15% | < 12.6% |

| Inter-batch Precision (%CV) | < 15% | < 12.6% |

| Accuracy (%bias) | ±15% | -9.8 to +3.9% |

Chromatographic Separation Techniques Applied to Deuterated Venlafaxine and its Analogs

A variety of chromatographic techniques are employed for the separation of deuterated venlafaxine and its analogs, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

HPLC and UPLC are the most widely used techniques for the analysis of venlafaxine and its deuterated analogs. mdpi.comresearchgate.net Method development involves the careful selection of a stationary phase (column), mobile phase, and detector to achieve optimal separation and detection.

Stationary Phase: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of venlafaxine and its metabolites. researchgate.net For instance, a Kromasil C18 column (250 × 4.6 mm i.d., 5 μm particle size) has been used for the quantitative determination of venlafaxine hydrochloride. researchgate.net UPLC methods often utilize columns with smaller particle sizes (e.g., 1.7 µm) to achieve higher efficiency and faster analysis times. nih.gov An ACQUITY UPLC BEH C18 column is a common choice for such applications. mdpi.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase and the gradient or isocratic composition of the mobile phase are optimized to achieve the desired retention and peak shape. A mobile phase of 0.01 M phosphate buffer (pH 4.5) and methanol (40:60) has been used in an HPLC method. researchgate.net For UPLC, a mobile phase containing dipotassium hydrogen phosphate and acetonitrile (30:70 v/v; pH 7.00) has been reported. mdpi.com

Detection: UV detection is a common and cost-effective method for HPLC analysis, with the detection wavelength typically set at the maximum absorbance of venlafaxine, which is around 227 nm. mdpi.comresearchgate.net For higher sensitivity and selectivity, mass spectrometry detection is preferred, as discussed in the LC-MS/MS section.

Gas Chromatography (GC) Approaches for Volatile Derivatives

While less common than liquid chromatography, gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used for the analysis of venlafaxine. nih.gov However, due to the low volatility of venlafaxine and its metabolites, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.

Derivatization: Derivatization involves a chemical reaction to modify the functional groups of the analyte. Common derivatization techniques for compounds with hydroxyl and amine groups, like venlafaxine, include silylation, acylation, and alkylation. jfda-online.com For example, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens in hydroxyl and amine groups with trimethylsilyl (TMS) groups, thereby increasing volatility.

A rapid GC-MS method for the determination of venlafaxine in rat plasma has been developed without a specific derivatization step mentioned in the abstract, suggesting that under certain conditions, direct analysis may be possible, though less common. nih.gov This method utilized a solid-phase extraction for sample clean-up and achieved a quantification limit of 10 ng/mL. nih.gov

Chiral Chromatography for Enantiomeric Separation and Analysis

Venlafaxine is a chiral compound, existing as two enantiomers, (R)- and (S)-venlafaxine, which may exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov Therefore, the enantioselective analysis of venlafaxine and its metabolites is crucial. Chiral chromatography is the primary technique used for the separation of these enantiomers. nih.govnih.gov

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for the chiral separation of venlafaxine. nih.gov For example, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been shown to provide excellent separation of venlafaxine enantiomers in normal-phase mode. nih.gov The choice of mobile phase, including the type of alcohol modifier and the addition of acidic or basic additives, is critical for optimizing the separation on a given CSP. nih.gov

Other Chiral Separation Techniques: Besides HPLC with CSPs, other techniques like capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) have also been developed for the enantiomeric separation of venlafaxine. mdpi.com

| Chiral Stationary Phase | Mobile Phase Conditions | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD | n-Hexane/Ethanol with Diethylamine (DEA) | 1.15 - 2.08 | 1.0 - 7.0 |

| Chiralpak AD | n-Hexane/2-Propanol with Trifluoroacetic Acid (TFA) | 1.04 - 1.40 | 0.3 - 3.1 |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Deuterated Forms

Advanced spectroscopic techniques are indispensable for the definitive structural confirmation and rigorous purity assessment of isotopically labeled compounds such as D,L-Venlafaxine-d11 Hydrochloride. These methods provide detailed information on the molecular structure, the precise location of deuterium (B1214612) incorporation, and the isotopic enrichment level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the structure and confirming the site of deuterium labeling in D,L-Venlafaxine-d11 Hydrochloride. In ¹H NMR spectroscopy, the replacement of hydrogen atoms with deuterium atoms results in the disappearance of the corresponding proton signals from the spectrum. For D,L-Venlafaxine-d11 Hydrochloride, where the deuterium labels are on the two N-methyl groups (d6) and the methoxy group (d3) attached to the phenyl ring, as well as two additional positions, the corresponding proton resonances would be absent. The remaining signals can be assigned to the non-deuterated protons of the molecule, such as those on the cyclohexanol and phenyl rings. researchgate.netdrugbank.com

Conversely, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. This provides unambiguous evidence of deuterium incorporation and can be used to determine the level of enrichment at each labeled position. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. nih.gov A detailed spectroscopic study of the non-deuterated form, venlafaxine hydrochloride, has shown characteristic signals for the aromatic protons as a pair of doublets at approximately 6.998 ppm and 7.289 ppm. researchgate.net These signals would remain in the ¹H NMR spectrum of the deuterated analogue, while the signals for the methyl and methoxy groups would be significantly diminished or absent.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts for Venlafaxine vs. D,L-Venlafaxine-d11 Hydrochloride

| Functional Group | Expected Chemical Shift (δ, ppm) in Venlafaxine HCl | Expected Observation in D,L-Venlafaxine-d11 HCl |

| Aromatic Protons | ~6.9 - 7.3 | Signals present |

| N-Methyl Protons | Specific resonance | Signal absent or significantly reduced |

| O-Methyl Protons | Specific resonance | Signal absent or significantly reduced |

| Cyclohexanol Protons | Various signals | Signals present |

| Ethyl Bridge Protons | Various signals | Signals may be present or absent depending on specific labeling |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of a molecule. cardiff.ac.uk The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds. Specifically, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the C-H vibrations, due to the increased reduced mass of the C-D bond.

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and isotopic enrichment of D,L-Venlafaxine-d11 Hydrochloride. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

The molecular weight of unlabeled venlafaxine is 277.4018 g/mol . nist.gov The introduction of eleven deuterium atoms in place of eleven hydrogen atoms increases the molecular mass significantly. By comparing the experimentally measured accurate mass of the deuterated compound's molecular ion with the theoretically calculated mass, one can confirm the successful incorporation of the intended number of deuterium atoms. Any deviation from the expected mass could indicate incomplete deuteration or the presence of impurities. This technique provides an "isotopic fingerprint," confirming the identity and isotopic purity of the labeled compound. nih.gov

Table 2: Calculated Molecular Masses for Venlafaxine Isotopologues

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.2042 |

| D,L-Venlafaxine-d11 | C₁₇H₁₆D₁₁NO₂ | 288.2733 |

Advanced Mass Spectrometry Applications Beyond Routine Quantitation

Beyond simple mass confirmation, advanced mass spectrometry techniques offer deeper insights into the structure, metabolism, and reaction mechanisms involving D,L-Venlafaxine-d11 Hydrochloride.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Metabolic Profiling

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. ijcap.in This process provides valuable structural information and is widely used for identifying metabolites.

In the analysis of venlafaxine, a common fragmentation pathway involves the cleavage of the dimethylaminoethyl side chain. For unlabeled venlafaxine (precursor ion m/z 278.3), a major product ion is observed at m/z 58.1, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. nih.gov

For D,L-Venlafaxine-d11 Hydrochloride, where the N-methyl groups are deuterated (N-(CD₃)₂), the mass of this characteristic fragment ion would shift. The expected fragment would be [CH₂=N(CD₃)₂]⁺, which would have an m/z of 64.1. This predictable mass shift is invaluable for metabolic profiling. When analyzing biological samples, researchers can specifically look for metabolites that exhibit this d6-labeled fragment, confirming that they are derived from the administered deuterated drug. This allows for clear differentiation between drug-derived metabolites and endogenous compounds. nih.gov

Table 3: Comparison of Key MS/MS Fragments for Venlafaxine and D,L-Venlafaxine-d11

| Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z |

| Venlafaxine | 278.3 | [CH₂=N(CH₃)₂]⁺ | 58.1 |

| D,L-Venlafaxine-d11 | 289.3 (for d11) | [CH₂=N(CD₃)₂]⁺ | 64.1 (for d6 label) |

Note: Precursor ion m/z values are for the protonated molecule [M+H]⁺.

Application in Isotope Tracer Experiments for Reaction Mechanism Elucidation

The use of stable isotope-labeled compounds like D,L-Venlafaxine-d11 Hydrochloride is a cornerstone of isotope tracer experiments, which are designed to elucidate reaction mechanisms and metabolic pathways. researchgate.net Because the deuterium label alters the mass of the molecule and its fragments without significantly changing its chemical properties, it can be used as a tracer to follow the fate of the molecule through complex biological systems.

A key application is in studying the kinetic isotope effect (KIE). juniperpublishers.comnih.gov If a C-D bond is broken in the rate-determining step of a metabolic reaction (e.g., demethylation by a cytochrome P450 enzyme), the reaction will proceed more slowly compared to the breaking of a C-H bond. By comparing the metabolic rates of the deuterated and non-deuterated compounds, researchers can gain insight into the specific metabolic pathways and the enzymes involved. nih.gov This information is critical for understanding drug metabolism and can help in designing new drug candidates with improved pharmacokinetic profiles. juniperpublishers.com

Preclinical Pharmacokinetic and Pharmacodynamic Research Utilizing D,l Venlafaxine D11 Hydrochloride

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The use of deuterated compounds like D,L-Venlafaxine-d11 hydrochloride is instrumental in conducting comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are fundamental in understanding the fate of a drug within a biological system and are crucial for predicting its behavior in humans.

Deuterated tracers are invaluable for mapping the metabolic pathways of venlafaxine (B1195380). In preclinical species such as mice, rats, and dogs, the primary metabolic routes for venlafaxine and its major metabolite, desvenlafaxine (B1082), include glucuronidation, oxidation, and N-demethylation. researchgate.net While in humans, desvenlafaxine is the predominant drug-related species in plasma and urine, in these animal models, desvenlafaxine-O-glucuronide is more commonly detected. researchgate.net The primary route of excretion across all studied species is urine. researchgate.net

In vitro models, such as liver microsomes and hepatocytes from both animals and humans, are employed to further dissect these pathways. researchgate.net These systems allow for the identification of the specific enzymes involved in the metabolism of venlafaxine. For instance, O-demethylation to form O-desmethylvenlafaxine (ODV) is a major pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net N-demethylation is a secondary pathway. juniperpublishers.com The use of deuterated venlafaxine helps in precisely tracking the formation of these metabolites.

Accurate quantification of venlafaxine and its metabolites in various biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used and validated method for the simultaneous determination of venlafaxine and its metabolites like O-desmethylvenlafaxine in plasma. nih.govpharmacokinetica.ru The use of D,L-Venlafaxine-d11 hydrochloride as an internal standard in these assays ensures high precision and accuracy.

Preclinical studies in mice have shown that after administration, venlafaxine is rapidly absorbed. nih.gov However, it exhibits low bioavailability (11.6%), which is likely due to significant first-pass metabolism. nih.gov The terminal half-life of venlafaxine in mice is approximately two hours. nih.gov In these studies, the area under the curve (AUC) ratios of ODV to venlafaxine were found to be 18% and 39% following intravenous and intragastric administration, respectively. nih.gov

| Parameter | Value |

|---|---|

| Bioavailability | 11.6% |

| Terminal Half-life | ~2 hours |

| AUC Ratio (ODV/VEN) - Intravenous | 18% |

| AUC Ratio (ODV/VEN) - Intragastric | 39% |

Metabolic stability assays, often conducted using liver microsomes, are crucial for predicting a drug's clearance and half-life in the body. xenotech.com Deuteration can significantly impact metabolic stability. juniperpublishers.com Replacing hydrogen with deuterium (B1214612) at a metabolic site can slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect. juniperpublishers.com This can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com For venlafaxine, which undergoes extensive metabolism, investigating the stability of its deuterated analog in preclinical species' microsomes provides valuable insights into its metabolic profile and potential for alteration.

Investigation of Cytochrome P450 Enzyme Kinetics and Inhibition/Induction using Deuterated Probes in Preclinical Models

D,L-Venlafaxine-d11 hydrochloride is a valuable tool for investigating the kinetics and inhibitory potential of venlafaxine with respect to cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Reaction phenotyping aims to identify the specific CYP enzymes responsible for a drug's metabolism. researchgate.netnih.gov This is critical for predicting potential drug-drug interactions. researchgate.net For venlafaxine, it is well-established that CYP2D6 is the primary enzyme responsible for its conversion to the active metabolite O-desmethylvenlafaxine. nih.govresearchgate.netnih.gov Other enzymes like CYP3A4 play a minor role. researchgate.net

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that venlafaxine has a low potential to inhibit various CYP enzymes, including CYP2D6. nih.govnih.gov The concentration that inhibits 50% of enzyme activity (IC50) or the inhibition constant (Ki) for venlafaxine is generally high (≥100 µM), indicating weak inhibition. nih.gov Furthermore, venlafaxine does not act as a mechanism-based inhibitor of major CYP enzymes such as CYP2C9, CYP2C19, CYP2D6, or CYP3A4. nih.govresearchgate.net

| CYP Enzyme | Inhibition Potential | IC50/Ki Value |

|---|---|---|

| CYP2D6 | Low | ~41.0 µM |

| Various others | Little to none | ≥100 µM |

The deuterium kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study metabolic pathways. juniperpublishers.com By selectively deuterating venlafaxine at different positions, researchers can investigate if this slows down metabolism at a primary site, potentially leading to "metabolic switching," where the drug is metabolized through alternative, minor pathways. juniperpublishers.com This can be particularly insightful for a drug like venlafaxine, which has both major (O-demethylation) and minor (N-demethylation) metabolic routes. researchgate.net Studying the formation of deuterated metabolites can reveal the extent of this switching and provide a deeper understanding of the flexibility of the metabolic enzymes involved.

Preclinical Receptor Binding and Neurotransmitter Reuptake Studies with Deuterated Standards

The therapeutic effects of venlafaxine are attributed to its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), thereby increasing their concentrations in the synaptic cleft. Preclinical studies to characterize these interactions at a molecular level rely on sophisticated in vitro assays.

Radioligand binding assays are fundamental in determining the affinity of a drug for specific receptors or transporters. In the context of venlafaxine, these assays are employed to measure its binding affinity to the serotonin transporter (SERT) and the norepinephrine transporter (NET). While D,L-Venlafaxine-d11 Hydrochloride itself is not typically the subject of these binding assays as a therapeutic agent, its role as an internal standard is pivotal for the accurate quantification of unlabeled venlafaxine in competitive binding experiments.

In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target transporter (e.g., [3H]citalopram for SERT or [3H]nisoxetine for NET) is incubated with a preparation of brain tissue or cells expressing the transporter, in the presence of varying concentrations of unlabeled venlafaxine. The amount of unlabeled venlafaxine that displaces the radioligand is quantified to determine its binding affinity (Ki). The use of LC-MS/MS with D,L-Venlafaxine-d11 Hydrochloride as an internal standard would be applied to precisely measure the concentration of venlafaxine in the assay medium, ensuring the accuracy of the determined Ki values.

Below is a representative data table illustrating the binding affinities of venlafaxine for human monoamine transporters, data which would be reliably quantified using such advanced analytical techniques.

Table 1: Binding Affinity (Ki, nM) of Venlafaxine for Human Monoamine Transporters

| Transporter | Ki (nM) |

|---|---|

| Serotonin (SERT) | 25 |

| Norepinephrine (NET) | 249 |

| Dopamine (DAT) | >1000 |

This table presents typical binding affinity values for venlafaxine. The precise measurement in preclinical studies would be facilitated by the use of a deuterated internal standard like D,L-Venlafaxine-d11 Hydrochloride during sample analysis.

Beyond binding affinity, in vitro neurotransmitter transporter inhibition assays are conducted to assess the functional potency of a drug in blocking the reuptake of neurotransmitters into cells. These assays typically involve incubating cells expressing the target transporters (e.g., HEK293 cells transfected with hSERT or hNET) with a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) and varying concentrations of the inhibitor drug, such as venlafaxine.

The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50) is determined. Similar to binding assays, the accurate determination of venlafaxine concentrations in the assay is critical. D,L-Venlafaxine-d11 Hydrochloride is employed as an internal standard in LC-MS/MS analysis to ensure the precision and accuracy of the venlafaxine concentrations used to generate the dose-response curves, from which the IC50 values are derived.

The following interactive table showcases representative data on the functional inhibition of neurotransmitter reuptake by venlafaxine.

Table 2: In Vitro Reuptake Inhibition (IC50, nM) by Venlafaxine at Human Monoamine Transporters

| Transporter | IC50 (nM) |

|---|---|

| Serotonin (SERT) | 35 |

| Norepinephrine (NET) | 535 |

| Dopamine (DAT) | >1000 |

This table illustrates the functional inhibitory potency of venlafaxine. The reliability of these IC50 values in preclinical research is underpinned by the use of stable isotope-labeled internal standards like D,L-Venlafaxine-d11 Hydrochloride in the analytical methodology.

Application in Preclinical Drug-Drug Interaction Studies (Focused on Metabolic Interactions)

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV). Other CYP enzymes, such as CYP3A4, CYP2C9, and CYP2C19, are involved to a lesser extent. nih.gov Given its metabolic pathway, there is a potential for drug-drug interactions when venlafaxine is co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Preclinical studies evaluating metabolic drug-drug interactions are crucial to predict potential clinical risks. These studies often utilize in vitro systems, such as human liver microsomes, or in vivo animal models. In this context, D,L-Venlafaxine-d11 Hydrochloride plays a vital role as an internal standard for the precise quantification of venlafaxine and its metabolites when incubated with or administered alongside a potential interacting drug.

For instance, to investigate the inhibitory effect of a new chemical entity on the metabolism of venlafaxine, both compounds would be incubated with human liver microsomes. The concentrations of venlafaxine and ODV would then be measured over time using an LC-MS/MS method. The inclusion of D,L-Venlafaxine-d11 Hydrochloride and its corresponding deuterated metabolite as internal standards ensures that any variability in sample preparation and analysis does not affect the final quantitative results, thus providing a clear picture of the extent of the metabolic interaction.

The table below provides a hypothetical example of data from a preclinical in vitro study investigating the effect of a CYP2D6 inhibitor on the metabolism of venlafaxine.

Table 3: Effect of a CYP2D6 Inhibitor on Venlafaxine Metabolism in Human Liver Microsomes

| Condition | Venlafaxine Concentration (µM) | ODV Formation Rate (pmol/min/mg protein) |

|---|---|---|

| Venlafaxine alone | 10 | 150 |

| Venlafaxine + CYP2D6 Inhibitor | 10 | 30 |

This table demonstrates a significant reduction in the formation of the active metabolite ODV in the presence of a CYP2D6 inhibitor. The accuracy of these findings would be critically dependent on the use of D,L-Venlafaxine-d11 Hydrochloride as an internal standard during the LC-MS/MS analysis of venlafaxine and ODV concentrations.

D,l Venlafaxine D11 Hydrochloride in Mechanistic and Methodological Research

Investigation of Kinetic Isotope Effects (KIEs) in Venlafaxine (B1195380) Metabolism and Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in D,L-Venlafaxine-d11 Hydrochloride serves as a powerful tool for investigating the kinetic isotope effect (KIE). This effect refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a fundamental concept in physical organic chemistry used to elucidate reaction mechanisms, particularly to determine if a specific bond to an isotope is broken in the rate-determining step of a reaction. acs.org In the context of venlafaxine metabolism, which is primarily mediated by cytochrome P450 (P450, CYP) enzymes, KIE studies can provide significant insights into the enzymatic processes. nih.gov

Detecting and quantifying KIEs in the metabolism of deuterated venlafaxine requires carefully designed experiments and sensitive analytical techniques.

Experimental Designs:

A common experimental approach involves in vitro metabolism studies using human liver microsomes or recombinant cytochrome P450 enzymes. In these experiments, both the deuterated (D,L-Venlafaxine-d11 Hydrochloride) and the non-deuterated (protio) forms of venlafaxine are incubated under identical conditions. The rate of disappearance of the parent drug and the rate of formation of metabolites are then measured over time. nih.gov

Competition experiments are another valuable design. youtube.com In this setup, an equimolar mixture of the deuterated and non-deuterated venlafaxine is incubated with the metabolizing system. The relative amounts of the deuterated and non-deuterated metabolites formed are then analyzed. This approach can minimize experimental variability as both substrates are present in the same reaction vessel.

Analytical Approaches:

The primary analytical techniques for quantifying the parent drug and its metabolites are liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). youtube.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for the accurate measurement of the concentrations of both the deuterated and non-deuterated compounds and their respective metabolites, even in complex biological matrices like plasma. researchgate.netsysrevpharm.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the extent and position of deuteration in the starting material and the resulting metabolites, ensuring the integrity of the isotopic label throughout the experiment. youtube.comnumberanalytics.com

The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org

| Experimental Design | Description | Key Analytical Techniques | Information Gained |

|---|---|---|---|

| Parallel Incubations | Separate incubations of deuterated and non-deuterated venlafaxine with a metabolizing system (e.g., human liver microsomes). | LC-MS/MS | Individual rates of metabolism for each isotopologue, allowing for the calculation of the KIE. |

| Competition Experiments | Incubation of an equimolar mixture of deuterated and non-deuterated venlafaxine. | LC-MS/MS | Ratio of deuterated to non-deuterated metabolites, providing a direct measure of the intramolecular KIE. |

| Isotope Ratio Mass Spectrometry | Precise measurement of isotope ratios in reactants and products. youtube.com | IRMS | Highly accurate KIE values, especially for small isotope effects. |

| NMR Spectroscopy | Structural analysis and confirmation of deuteration sites. youtube.comnumberanalytics.com | NMR | Verification of isotopic labeling and structural integrity of molecules. |

In addition to experimental approaches, theoretical and computational models are invaluable for predicting and interpreting KIEs in enzyme kinetics. These models provide a deeper understanding of the transition state of the reaction and the factors that influence the isotope effect.

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Methods:

These are powerful computational tools used to model the reaction pathway at an atomic level. numberanalytics.com Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surfaces for the reactions of both the deuterated and non-deuterated substrates. numberanalytics.comnumberanalytics.com From these surfaces, the zero-point energies (ZPEs) of the reactants and the transition states can be determined. The difference in ZPE between the C-H and C-D bonds is a primary contributor to the primary KIE. numberanalytics.com

Transition State Theory (TST):

TST provides a framework for calculating the rate constant of a reaction based on the properties of the transition state. ucsd.edu When combined with QM calculations, TST can be used to predict the KIE. The theory assumes that the reaction proceeds through a transition state that is in equilibrium with the reactants.

Molecular Dynamics (MD) Simulations:

MD simulations can be integrated with KIE calculations to study the dynamic nature of enzyme-substrate interactions. numberanalytics.com These simulations provide insights into how protein dynamics and conformational changes might influence the reaction and the observed KIE.

Emerging trends also include the use of machine learning algorithms to predict KIEs, which can potentially accelerate the process of drug design and development by identifying candidates with favorable metabolic profiles. numberanalytics.com

Advanced Sample Preparation Techniques for Deuterated Compound Analysis in Complex Matrices

The accurate analysis of D,L-Venlafaxine-d11 Hydrochloride and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates necessitates efficient sample preparation. The goal is to remove interfering substances and concentrate the analytes of interest before instrumental analysis.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques used for the extraction of venlafaxine and its metabolites from biological samples. nih.gov

Solid-Phase Extraction (SPE):

SPE is a highly effective technique for cleaning up complex samples. psychiatriapolska.pl It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while the interfering components are washed away. The analytes are then eluted with a small volume of a suitable solvent. For venlafaxine, which is a basic compound, cation-exchange SPE cartridges can be particularly effective. nih.gov Optimization of SPE involves selecting the appropriate sorbent, conditioning the cartridge, choosing the right loading, washing, and elution solvents, and adjusting the pH of the sample to ensure efficient retention and recovery.

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction method based on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. psychiatriapolska.pl For venlafaxine, a common approach is to adjust the pH of the aqueous sample to a basic pH to neutralize the amine group, making the molecule more soluble in an organic solvent like diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol. researchgate.netpsychiatriapolska.pl Optimization of LLE includes selecting the appropriate organic solvent, adjusting the pH of the aqueous phase, and optimizing the extraction time and mixing method to maximize recovery and minimize the formation of emulsions. psychiatriapolska.pl While LLE can be simpler than SPE, SPE often provides cleaner extracts and higher recovery. nih.gov

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |

| Selectivity | High, can be tailored by choosing specific sorbents. | Moderate, depends on solvent polarity and pH. |

| Recovery | Generally high and reproducible. psychiatriapolska.pl | Can be variable and prone to emulsion formation. psychiatriapolska.pl |

| Solvent Consumption | Lower compared to LLE. | Can be high. |

| Automation Potential | High. | Moderate. |

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques. nih.gov These methods aim to reduce solvent consumption, sample volume, and analysis time, aligning with the principles of green chemistry. nih.gov

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. ijrpc.com The fiber is exposed to the sample, and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or an interface for high-performance liquid chromatography (HPLC) for desorption and analysis. researchgate.net

Liquid-Phase Microextraction (LPME):

LPME encompasses several techniques, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). ijrpc.comnih.gov These methods use a very small volume of an extraction solvent to extract analytes from a larger volume of sample. They are cost-effective and environmentally friendly but may require more careful optimization to achieve high reproducibility. nih.gov

Microextraction by Packed Sorbent (MEPS):

MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe. mdpi.com This technique allows for the processing of small sample volumes and can be easily automated and coupled online with analytical instruments. chromatographyonline.com

These miniaturized techniques are particularly advantageous when dealing with limited sample volumes, such as in pediatric or preclinical studies. ull.es

Contributions to Methodological Development in Bioanalytical Sciences

The use of D,L-Venlafaxine-d11 Hydrochloride has significantly contributed to the development and validation of bioanalytical methods. As a stable isotope-labeled internal standard (SIL-IS), it is considered the "gold standard" for quantitative analysis by mass spectrometry.

When D,L-Venlafaxine-d11 Hydrochloride is used as an internal standard in LC-MS/MS assays for the quantification of venlafaxine, it offers several advantages over using a different chemical entity as an internal standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and has the same ionization efficiency in the mass spectrometer's ion source. This co-elution and identical ionization behavior mean that it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical methods. Matrix effects, caused by co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis. The use of a SIL-IS is the most effective way to correct for these effects, leading to improved accuracy, precision, and robustness of the analytical method. sysrevpharm.org

The development of numerous LC-MS/MS methods for the determination of venlafaxine and its metabolites in various biological fluids has been facilitated by the availability of its deuterated analog. researchgate.netsysrevpharm.orgresearchgate.net These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. researchgate.net The high quality of the data generated from these validated methods is essential for regulatory submissions and for ensuring the safety and efficacy of pharmaceutical products.

Development of Certified Reference Materials and Analytical Standards for Quantitation and Purity

The development of Certified Reference Materials (CRMs) is a cornerstone of analytical method validation, ensuring that measurements are accurate, traceable, and comparable. A CRM is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

D,L-Venlafaxine-d11 Hydrochloride is utilized as a reference material for the quantification and purity assessment of venlafaxine and its metabolites in various biological matrices. Its primary role is as an internal standard in chromatographic techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rationale for using a deuterated standard like D,L-Venlafaxine-d11 Hydrochloride lies in its chemical and physical properties. Being nearly identical to the non-labeled analyte, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass, due to the 11 deuterium atoms, allows it to be distinguished from the native analyte by the mass spectrometer.

This co-elution and similar behavior compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. By adding a known quantity of D,L-Venlafaxine-d11 Hydrochloride to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification.

The production of such a standard involves rigorous chemical synthesis to achieve high isotopic enrichment and chemical purity. Suppliers like LGC Standards provide well-characterized D,L-Venlafaxine-d11 Hydrochloride, ensuring its suitability for sensitive analytical applications. lgcstandards.com The characterization data provided with these standards, often including a Certificate of Analysis (CoA), details properties such as purity, isotopic distribution, and storage conditions, which are essential for its proper use as a reference material. daicelpharmastandards.com

Below is a table summarizing the key properties of D,L-Venlafaxine-d11 Hydrochloride as an analytical standard.

| Property | Value |

| Analyte Name | D,L-Venlafaxine-d11 Hydrochloride |

| CAS Number | 1216539-56-8 |

| Molecular Formula | C₁₇H₁₇D₁₁ClNO₂ |

| Molecular Weight | 324.93 |

| Purity | >95% (HPLC) |

| Isotopic Label | Deuterium |

| Product Type | Stable Isotope Labelled Internal Standard |

This data is compiled from information provided by reference material suppliers. lgcstandards.com

Inter-laboratory Harmonization and Quality Control using Deuterated Standards

Achieving consistent and comparable results between different laboratories, known as inter-laboratory harmonization, is a significant challenge in analytical science. Discrepancies can arise from differences in instrumentation, analytical methods, and operator techniques. The use of a common, high-purity, stable isotope-labeled internal standard is a key strategy to mitigate these variables and promote harmonization.

By providing a single, universally recognized point of reference, D,L-Venlafaxine-d11 Hydrochloride enables different laboratories to calibrate their instruments and methods effectively. When multiple labs analyzing venlafaxine concentrations use the same lot of a well-characterized deuterated internal standard, the variability in results due to sample processing and instrument response can be significantly reduced. This is crucial for clinical trials conducted across multiple sites, therapeutic drug monitoring, and proficiency testing schemes.

In quality control (QC), D,L-Venlafaxine-d11 Hydrochloride is incorporated into QC samples at various concentration levels (low, medium, and high) to monitor the performance of an assay over time. The consistent recovery and response ratio of the analyte to the deuterated standard indicate that the analytical system is stable and performing within acceptable limits.

Validation studies for analytical methods often use deuterated standards to establish key performance characteristics. For instance, a validated UPLC-MS/MS method for venlafaxine and its metabolite O-desmethylvenlafaxine used a deuterated internal standard (Venlafaxine-d6) to ensure reliability. nih.gov While the specific d11 variant was not used in this particular study, the principles and resulting validation data illustrate the level of precision and accuracy achieved by employing such standards. These validation metrics are fundamental to demonstrating an assay's suitability for its intended purpose and are a prerequisite for inter-laboratory comparisons.

The table below presents typical validation parameters from a study using a deuterated venlafaxine internal standard, showcasing the high degree of precision and accuracy that underpins inter-laboratory harmonization.

| Validation Parameter | Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |

| Intra-day Precision (%CV) | Venlafaxine | 2.8 | 2.1 | 1.9 |

| O-desmethylvenlafaxine | 3.5 | 2.5 | 2.2 | |

| Inter-day Precision (%CV) | Venlafaxine | 4.1 | 3.3 | 2.9 |

| O-desmethylvenlafaxine | 4.8 | 3.9 | 3.5 | |

| Accuracy (% Bias) | Venlafaxine | -2.5 | 1.8 | 3.1 |

| O-desmethylvenlafaxine | -1.9 | 2.4 | 4.0 |

Data adapted from a representative UPLC-MS/MS method validation for venlafaxine quantification, demonstrating the performance enabled by deuterated internal standards.

The low coefficient of variation (%CV) for precision and the minimal bias for accuracy highlight how the use of deuterated standards like D,L-Venlafaxine-d11 Hydrochloride provides the robust and reproducible data necessary for effective quality control and fosters confidence in results across different analytical facilities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying D,L-Venlafaxine-d11 Hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for quantifying deuterated compounds like D,L-Venlafaxine-d11 Hydrochloride. The USP dissolution test protocol for Venlafaxine Hydrochloride Extended-Release Capsules (Table 1 and Table 2 in and ) can be adapted by incorporating deuterium-specific detection parameters. Ensure isotopic purity validation using NMR to confirm the position and extent of deuteration. For stability studies, monitor degradation products under controlled room temperature storage (as per USP guidelines in ) .

Q. How should researchers ensure the stability of D,L-Venlafaxine-d11 Hydrochloride during experimental workflows?

- Methodological Answer : Store the compound in well-sealed containers under controlled room temperature (20–25°C) with desiccants to prevent hydrolysis. Regularly validate stability using forced degradation studies (e.g., exposure to heat, light, and humidity) and track isotopic integrity via LC-MS. Refer to safety guidelines for handling deuterated analogs, which require specialized facilities and trained personnel () .

Q. What are the key steps in synthesizing D,L-Venlafaxine-d11 Hydrochloride with high isotopic purity?

- Methodological Answer : Use deuterated precursors (e.g., D₂O or deuterated alkyl halides) in a nitrogen-controlled environment to minimize proton exchange. Post-synthesis, purify the product using column chromatography and verify deuteration levels via high-resolution mass spectrometry (HRMS) and ¹H/²H NMR. Cross-validate results with elemental analysis to confirm stoichiometry ( ) .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of D,L-Venlafaxine-d11 Hydrochloride?

- Methodological Answer : Design in vitro metabolism assays using liver microsomes to compare metabolic rates between deuterated and non-deuterated Venlafaxine. Monitor metabolites via LC-MS/MS and calculate KIEs using the ratio of rate constants (k_H/k_D). Adjust dosing regimens in animal models to account for potential KIEs impacting half-life and bioavailability ( ) .

Q. What strategies resolve contradictions in bioanalytical data for D,L-Venlafaxine-d11 Hydrochloride metabolites?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- Liquid Chromatography : Compare retention times and fragmentation patterns with deuterated reference standards.

- Isotope Dilution Mass Spectrometry : Spike samples with stable isotope-labeled internal standards to correct matrix effects.

- In Silico Modeling : Predict metabolite structures using software like Mass Frontier and validate with synthetic standards ( ) .

Q. How can researchers design a robust protocol to study the neuropharmacological interactions of D,L-Venlafaxine-d11 Hydrochloride?

- Methodological Answer :

- In Vitro : Use primary neuronal cultures to assess serotonin-norepinephrine reuptake inhibition (SNRI) via radiolabeled neurotransmitter uptake assays.

- In Vivo : Employ deuterium-specific probes in rodent models to track blood-brain barrier penetration using PET/MRI imaging.

- Data Integration : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate deuterium effects with therapeutic outcomes ( ) .

Q. What experimental controls are essential when evaluating the environmental impact of deuterated pharmaceuticals like D,L-Venlafaxine-d11 Hydrochloride?

- Methodological Answer : Include negative controls (non-deuterated Venlafaxine) in ecotoxicity assays using aquatic organisms (e.g., Daphnia magna). Quantify bioaccumulation via isotope ratio mass spectrometry (IRMS) and compare degradation rates in wastewater模拟 systems. Follow EPA guidelines for isotopic tracer studies to ensure ecological relevance ( ) .

Methodological Validation and Best Practices

Q. How should researchers validate the isotopic purity of D,L-Venlafaxine-d11 Hydrochloride in multi-center studies?

- Methodological Answer : Implement a harmonized protocol across labs:

- Inter-laboratory Comparison : Distribute aliquots of a reference standard and compare results using standardized LC-MS/MS parameters.

- Quality Control : Include deuterium-enriched and natural abundance samples in each batch to detect cross-contamination.

- Statistical Analysis : Use ANOVA to assess inter-lab variability and establish acceptance criteria ( ) .

Q. What are the best practices for reporting deuterium-related data in peer-reviewed journals?

- Methodological Answer : Follow the CONSORT extension for isotopic studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.